The Synthesis and Manufacturing of Dibutyl Dicarbonate: A Technical Guide
The Synthesis and Manufacturing of Dibutyl Dicarbonate: A Technical Guide
An In-depth Examination of Core Synthetic Strategies and Industrial Production Processes for Researchers, Scientists, and Drug Development Professionals.
Dibutyl dicarbonate, commonly known as di-tert-butyl dicarbonate or Boc anhydride, is an indispensable reagent in modern organic synthesis, primarily utilized for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto amines.[1][2] This protective strategy is fundamental in peptide synthesis, pharmaceutical manufacturing, and other areas of fine chemical production due to the Boc group's stability under a wide range of reaction conditions and its facile, selective removal under mild acidic conditions.[2][3] This technical guide provides a comprehensive overview of the principal synthesis and manufacturing processes for this critical reagent, presenting quantitative data, detailed experimental protocols, and process workflows.
Core Synthetic Methodologies
The commercial production of dibutyl dicarbonate has evolved, with several key methodologies being employed globally. These methods primarily start from either tert-butanol or its corresponding alkoxide, sodium tert-butoxide. The choice of route often depends on factors such as cost, safety (particularly concerning the use of highly toxic reagents like phosgene), and desired purity of the final product.
The Phosgene-Based Route
A classical and commercially significant method for synthesizing dibutyl dicarbonate involves the reaction of tert-butanol with carbon dioxide and phosgene, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a base.[1] This approach is reportedly used by manufacturers in China and India.[1] While effective, the high toxicity of phosgene necessitates stringent safety protocols and specialized handling equipment.[4]
A variation of this chemistry involves the initial formation of di-tert-butyl tricarbonate from potassium tert-butoxide, carbon dioxide, and phosgene. The tricarbonate intermediate is then catalytically decomposed using DABCO to yield the desired di-tert-butyl dicarbonate and carbon dioxide.[4]
The Phosgene-Free Routes
Growing safety and environmental concerns have driven the development of phosgene-free manufacturing processes. These routes are favored in Europe and Japan and are increasingly adopted worldwide.[1]
a) Reaction of Sodium tert-butoxide with Carbon Dioxide and an Activating Agent:
A prevalent industrial method involves the reaction of sodium tert-butoxide with carbon dioxide to form a mono-tert-butyl carbonate salt. This intermediate is then reacted with an activating agent, such as an aromatic sulfonyl halide (e.g., p-toluenesulfonyl chloride) or methanesulfonyl chloride, to produce dibutyl dicarbonate.[1][5][6] This process can be performed continuously, starting from tert-butanol and an alkali metal, without the isolation of intermediates, offering an industrially advantageous route.[5] The use of phase transfer catalysts or aromatic amines can enhance the reaction yield and shorten the reaction time.[6][7]
b) The Diphosgene/Triphosgene Variation:
To circumvent the handling of gaseous phosgene, solid and less hazardous alternatives like diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate) can be employed.[8][9][10] The reaction proceeds via the monoalkali metal mono-tert-butyl carbonate intermediate in the presence of a tertiary amine.[9]
Quantitative Data Summary
The following tables summarize quantitative data from various synthesis methodologies described in the literature and patents.
| Parameter | Phosgene-Based Route (via Tricarbonate) [4] | Methanesulfonyl Chloride Route [6] | Diphosgene Route [11] |
| Starting Materials | Potassium tert-butoxide, CO₂, Phosgene | Sodium tert-butoxide, CO₂, Methanesulfonyl chloride | Monoester sodium salt, Diphosgene |
| Catalyst/Base | DABCO (for decomposition) | Pyridine, N-octyl pyridinium chloride | N,N-dimethylformamide, Pyridine, Triethylamine |
| Solvent | Tetrahydrofuran, Carbon tetrachloride | Hexane | Not specified |
| Reaction Temperature | -20°C to 25°C | -10°C to 15°C | -5°C to 25°C |
| Yield | 80-91% (from tricarbonate) | 80-90% | 60-63% |
| Purity | Not specified | 98.9-99.3% | Not specified |
| Parameter | Continuous Process with Aromatic Sulfonyl Halide [5] | Alternative Methanesulfonyl Chloride Method [12] |
| Starting Materials | tert-Butanol, Sodium, CO₂ | Sodium t-butoxide, CO₂, Methanesulfonyl chloride |
| Activating Agent | p-toluenesulfonyl chloride | Methanesulfonyl chloride |
| Catalyst/Base | N,N,N',N'-tetramethylethylenediamine | Pyridine, N-octyl pyridinium chloride, t-butanol |
| Solvent | tert-Butanol (also a reactant) | Hexane |
| Reaction Temperature | Not specified | -10°C to 5°C |
| Yield | Not specified | 81.5% |
| Purity | Not specified | 99.1% |
Detailed Experimental Protocols
Protocol 1: Synthesis via Di-tert-butyl Tricarbonate Intermediate[4]
Step A: Di-tert-butyl tricarbonate
-
A 1-liter, three-necked flask equipped with a mechanical stirrer, a dropping funnel, a drying tube, and a gas inlet tube is dried and filled with an anhydrous nitrogen atmosphere.
-
A mixture of 44.8 g (0.400 mole) of alcohol-free potassium tert-butoxide and 550 ml of anhydrous tetrahydrofuran is added to the flask and stirred to dissolve.
-
The flask is cooled in an ice-salt bath to between -5°C and -20°C.
-
Anhydrous carbon dioxide is bubbled through the solution for 30 minutes with vigorous stirring, forming a thick slurry.
-
A solution of approximately 24 g (0.24 mole) of phosgene in 85 ml of anhydrous benzene is prepared in the dropping funnel.
-
The phosgene solution is added dropwise to the cold slurry over 30-45 minutes while continuing the CO₂ stream and vigorous stirring.
-
The reaction mixture is stirred for an additional 2 hours at -5°C to -20°C.
-
The solvent is removed under reduced pressure at a temperature below 0°C.
-
The solid residue is extracted with cold anhydrous pentane.
-
The pentane extracts are concentrated and cooled to -15°C to crystallize the product. The yield of di-tert-butyl tricarbonate is 31.2–32.8 g (59–62%).
Step B: Di-tert-butyl dicarbonate
-
A solution of 20.0 g (0.0763 mole) of di-tert-butyl tricarbonate in 75 ml of carbon tetrachloride is placed in a beaker with a magnetic stirrer.
-
0.10 g (0.89 mmole) of freshly sublimed 1,4-diazabicyclo[2.2.2]octane (DABCO) is added, leading to rapid evolution of carbon dioxide.
-
The mixture is stirred at 25°C for 45 minutes.
-
35 ml of water containing a small amount of citric acid is added to make the aqueous layer slightly acidic.
-
The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated using a rotary evaporator.
-
The residual liquid is distilled under reduced pressure to yield 13.3–15.1 g (80–91%) of di-tert-butyl dicarbonate as a colorless liquid.
Protocol 2: Synthesis using Methanesulfonyl Chloride[12]
-
A 500 ml flask is equipped with a stirrer, thermometer, gas inlet, and dropping funnel and is purged with nitrogen.
-
37.6 g (0.39 mol) of sodium t-butoxide and 233 ml of hexane are added to the flask.
-
The mixture is cooled to between -10°C and 10°C.
-
11.2 L (0.5 mol) of carbon dioxide is bubbled through the mixture over 3 hours with stirring, forming a slurry.
-
4.2 g (0.019 mol) of N-octyl pyridinium chloride, 4.2 g (0.053 mol) of pyridine, and 0.8 g (0.01 mol) of t-butanol are added at -8°C.
-
After stirring for 30 minutes at the same temperature, 23.5 g (0.21 mol) of methanesulfonyl chloride is added dropwise over 1 hour.
-
The mixture is incubated for 3 hours at 0-5°C with stirring.
-
After the reaction is complete, 80 ml of 8% sulfuric acid is added, and the mixture is stirred for 30 minutes.
-
The layers are separated, and the organic layer is washed sequentially with a 5% aqueous solution of sodium bicarbonate and water.
-
The organic layer is concentrated under reduced pressure at 35-40°C to yield 35.1 g (81.5%) of di-tert-butyl dicarbonate as a white powder with a purity of 99.1% by gas chromatography.
Process and Synthesis Workflow Diagrams
The following diagrams illustrate the logical flow of the key synthesis processes for dibutyl dicarbonate.
Caption: Workflow for the phosgene-based synthesis of Dibutyl dicarbonate.
Caption: Workflow for the phosgene-free synthesis of Dibutyl dicarbonate.
Purification
The purification of dibutyl dicarbonate is a critical step in its manufacturing. Due to its thermal instability, high-vacuum distillation is often employed but can lead to decomposition and reduced yields.[13] An alternative purification method involves melt crystallization. By adding a small amount of an organic solvent, such as toluene, to the crude dibutyl dicarbonate melt, the product can be selectively crystallized to achieve high purity (≥99%).[13] Post-reaction workup typically involves washing the organic phase with water or dilute acidic and basic solutions to remove byproducts and catalysts, followed by drying and solvent removal under reduced pressure at temperatures below 40-50°C to minimize decomposition.[6][12]
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Di-Tert-Butyl Dicarbonate [bzchemicals.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US6020514A - Process for producing di-tert-butyl dicarbonate - Google Patents [patents.google.com]
- 6. US5151542A - Process for preparing di-tert.-butyl dicarbonate - Google Patents [patents.google.com]
- 7. jinjingchemical.com [jinjingchemical.com]
- 8. CN106831421A - The preparation method of di-tert-butyl dicarbonate - Google Patents [patents.google.com]
- 9. EP0256559A2 - Process for producing di-tertiary-butyl dicarbonate - Google Patents [patents.google.com]
- 10. Method for preparing di-tert-butyl dicarbonate - Eureka | Patsnap [eureka.patsnap.com]
- 11. What Is The Structure Of Tert-Butyl Dicarbonate? [bzchemicals.com]
- 12. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 13. JPH05310645A - Method for purifying di-tert-butyl dicarbonate - Google Patents [patents.google.com]
